molecular formula C13H10BrNO3S2 B2689978 (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 342594-68-7

(E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2689978
CAS No.: 342594-68-7
M. Wt: 372.25
InChI Key: XLUYPDFTJMZMFG-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromobenzylidene group and a propanoic acid moiety further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:

  • Formation of Thiazolidinone Core: : The initial step involves the condensation of a thioamide with an α-halo acid to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Introduction of Bromobenzylidene Group: : The next step is the Knoevenagel condensation, where the thiazolidinone derivative reacts with 4-bromobenzaldehyde in the presence of a base like piperidine or pyridine to form the (E)-benzylidene derivative.

  • Formation of Propanoic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.

  • Substitution: : The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening purposes.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The presence of the bromobenzylidene group enhances its ability to interact with cellular proteins, potentially leading to therapeutic effects.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity. The bromobenzylidene group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents, leading to variations in biological activity.

    Benzylidene Derivatives: Compounds with different substituents on the benzylidene group can exhibit different reactivity and biological properties.

Uniqueness

(E)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is unique due to the combination of the bromobenzylidene group and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,17,18)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUYPDFTJMZMFG-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.